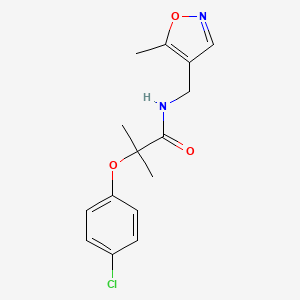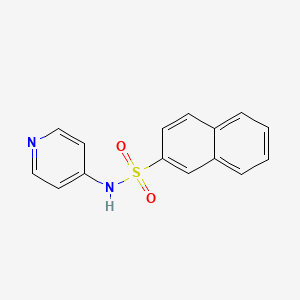
N-(4-Pyridinyl)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine derivatives are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
Synthesis Analysis
Pyridinium salts are structurally diverse and have been highlighted in terms of their synthetic routes . Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .Molecular Structure Analysis
Pyridine is a valuable nitrogen-based heterocyclic compound which is present in numerous bioactive compounds . It acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily .Chemical Reactions Analysis
Pyridinium salts have played an intriguing role in a wide range of research topics and have been highlighted in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors .Physical And Chemical Properties Analysis
Pyridine is considered among the most important nitrogen-based heterocyclic compounds which is present in numerous bioactive compounds . It also possesses some unique optical properties .Applications De Recherche Scientifique
Inhibition of Protein Kinases
Naphthalenesulfonamides like N-(4-Pyridinyl)-2-naphthalenesulfonamide have been studied for their ability to inhibit various protein kinases. Notably, compounds such as N-[2-(methylamino)ethyl]-5-isoquinoline-sulfonamide (H-8) and 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine (H-7) significantly inhibit cAMP-dependent, cGMP-dependent, and Ca2+-phospholipid-dependent protein kinases. H-8 is particularly active against cyclic nucleotide-dependent protein kinases, while H-7 is potent in inhibiting protein kinase C (Hidaka et al., 1984).
Synthesis of Azo-Naphthalenesulfonamide Dyes
Naphthalenesulfonamides are also used in the synthesis of various dyes. For instance, acylation of 4-amino-3-hydroxy-1-naphthalenesulfonic acid with benzoyl chloride in pyridine produces pyridinium 3-hydroxy-4-(N-benzoylamino)-1-naphthalenesulfonate, which is further converted into different derivatives for the synthesis of dyes (Katritzky et al., 1993).
Cellular Proliferation Inhibition
Naphthalenesulfonamides have shown potential in inhibiting cell proliferation. N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a calmodulin antagonist, inhibits the proliferation of Chinese hamster ovary K1 cells, suggesting its role in cell biology-related studies (Hidaka et al., 1981).
Calmodulin Antagonism and Protein Kinase Inhibition
Naphthalenesulfonamides act as both calmodulin antagonists and direct inhibitors of protein kinases, depending on the length of the alkyl chain. These compounds have been found to inhibit smooth muscle myosin light chain kinase and other protein kinases competitively with respect to ATP (Inagaki et al., 1986).
Endothelin-A Receptor Antagonism
Some naphthalenesulfonamides are effective in antagonizing the endothelin-A (ETA) receptor. Compounds like 5-(dimethylamino)-N-(5-chloro-3-methoxy-2-pyrazinyl)-1-naphthalenesulfonamides exhibit significant inhibition of the ETA receptor, highlighting their potential in medicinal chemistry (Bradbury et al., 1997).
Inhibition of Secretory Phospholipase A₂
Naphthalenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activities against secretory phospholipase A₂ (sPLA₂). Compounds like N-[2-(2,4-difluorophenoxy)-5-trifluoromethyl-3-pyridyl]-2-naphthalenesulfonamide show potent inhibitory effects against sPLA₂ (Nakayama et al., 2011).
Organocatalysis in Michael Addition
Naphthalenesulfonamides have been used as organocatalysts in the Michael addition of ketones to nitroolefins. This demonstrates their utility in catalysis and organic synthesis (Syu et al., 2010).
Dual Fluorescent and Magnetic Probes Synthesis
The synthesis of pyridine and bipyridine frameworks combining dual fluorescent and magnetic probes from naphthalenesulfonamide chloride shows the versatility of these compounds in material science (Ziessel & Stroh, 2003).
Anti-Cancer Catalysts
Naphthalenesulfonamides are used in synthesizing RuII sulfonamidoethylenediamine complexes, which catalyze the reduction of NAD+ and show antiproliferative activity against human ovarian cancer cells (Chen et al., 2018).
Calmodulin Antagonism Study
Naphthalenesulfonamides have been extensively studied for their role as calmodulin antagonists, providing insights into calcium-mediated cellular processes (Hidaka & Tanaka, 1983).
Mécanisme D'action
Orientations Futures
Tridentate pincer ligands with a defined region of positive charge have good potential to act as anion receptors, or in some instances, can display hydrogen bond interactions that are essential in maintaining biological processes . This could be a potential future direction for research involving “N-(4-Pyridinyl)-2-naphthalenesulfonamide”.
Propriétés
IUPAC Name |
N-pyridin-4-ylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-20(19,17-14-7-9-16-10-8-14)15-6-5-12-3-1-2-4-13(12)11-15/h1-11H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWGPIDZFDTEQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
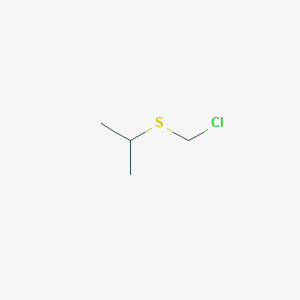
![5-ethyl-N-(2-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2464437.png)


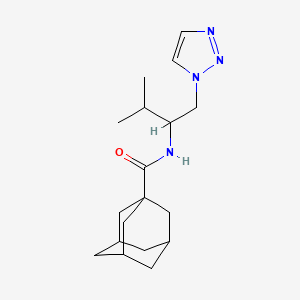
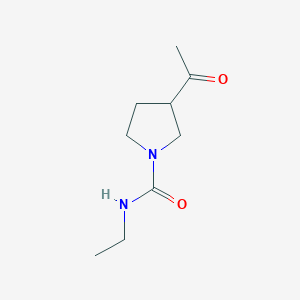
![2-(2-naphthalenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B2464447.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)



![N-(4-chlorophenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2464453.png)
![8-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464454.png)
